7-METHOXY-1,3-BENZOXAZOL-2-AMINE

Description

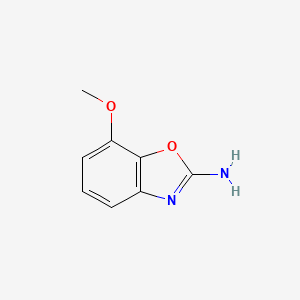

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXCAUPTRHQYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 7 Methoxy 1,3 Benzoxazol 2 Amine and Analogous Benzoxazole Derivatives

Established Synthetic Routes to the Benzoxazole (B165842) Core Structure

The construction of the benzoxazole ring system is a well-explored area of heterocyclic chemistry. Classical and contemporary methods have been developed, often starting from common precursors but employing diverse reaction conditions and catalysts to achieve cyclization.

Condensation Reactions Involving 2-Aminophenol (B121084) Precursors

The most traditional and widely employed strategy for synthesizing the benzoxazole core involves the condensation of a 2-aminophenol with a suitable one-carbon electrophile, followed by cyclodehydration. researchgate.net This electrophile can be an aldehyde, a carboxylic acid or its derivative (like an acyl chloride or ester), or an orthoester. researchgate.netmdpi.com The reaction typically proceeds by forming a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization to form the oxazole (B20620) ring. mdpi.com A variety of catalysts, including Brønsted or Lewis acids, can be used to facilitate this transformation. bldpharm.com For instance, the condensation of 2-aminophenols with aldehydes can be catalyzed by systems like samarium triflate in aqueous media or a Brønsted acidic ionic liquid gel under solvent-free conditions. organic-chemistry.org

| Catalyst System | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Brønsted acidic ionic liquid gel | 2-Aminophenol, Aldehydes | Solvent-free, 130 °C | High yields (85-98%), recyclable catalyst, simple workup. | researchgate.net |

| Samarium triflate (reusable) | o-Amino(thio)phenols, Aldehydes | Aqueous medium, mild conditions | Green, efficient, reusable catalyst. | organic-chemistry.org |

| Triflic anhydride (B1165640) (Tf₂O) / 2-Fluoropyridine | 2-Aminophenols, Tertiary amides | DCM, 0 °C to RT | Activates stable tertiary amides, broad scope. | mdpi.com |

| Imidazolium chloride | 2-Aminophenols, DMF derivatives | 140 °C | Metal-free, economical. | mdpi.com |

Oxidative Cyclization Protocols in Benzoxazole Formation

An alternative to the classical condensation-cyclodehydration sequence is the oxidative cyclization of phenolic Schiff bases (imines), which are typically formed in situ from the condensation of 2-aminophenols and aldehydes. mdpi.com This approach utilizes an external oxidant to drive the aromatization of the heterocyclic ring. A variety of oxidizing agents have been successfully employed, including manganese dioxide (MnO₂), lead(IV) acetate (B1210297), hypervalent iodine compounds, and even molecular oxygen from the air, often in the presence of a catalyst. nih.gov For example, a silver carbonate-based method has been developed that is mild and tolerates numerous functional groups. mdpi.com Metal-free systems, such as using elemental sulfur as the oxidant, have also been reported for the oxidative coupling of 2-aminophenols with ketones or alkenes. organic-chemistry.org

| Oxidant/Catalyst | Substrates | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Silver Carbonate | Imines from 2-aminophenol and aldehydes | Mild, various solvents | Tolerates heterocycles, modest to good yields, simple isolation. | mdpi.com |

| Elemental Sulfur (S) | o-Aminophenols, Ketones | N-methylpiperidine, mild conditions | Provides 2-alkylbenzoxazoles. | organic-chemistry.org |

| O₂ / Activated Charcoal | Phenolic imines | Heat (4 h) | Metal-free oxidation. | mdpi.com |

| Iron(III) catalyst / O₂ | 2-Aminophenols, Benzaldehydes | Oxygen atmosphere | Catalytic use of inexpensive iron. | mdpi.com |

Metal-Catalyzed Synthetic Transformations for Heterocyclic Systems

Modern synthetic chemistry has increasingly relied on transition metal catalysis to forge C-N and C-O bonds efficiently. The synthesis of benzoxazoles has benefited significantly from these advances, particularly through intramolecular cross-coupling reactions. Copper-catalyzed methods are prominent, such as the intramolecular O-arylation of N-(2-halophenyl)benzamides. organic-chemistry.org This approach involves the formation of an amide bond first, followed by a copper-catalyzed cyclization to form the benzoxazole ring. Palladium catalysis has also been employed for the reaction between o-aminophenols and isocyanides. acs.org Iron, being an inexpensive and abundant metal, has emerged as an attractive catalyst for reactions such as the oxidative coupling of phenol (B47542) derivatives with benzoyl aldehyde oximes at room temperature. koreascience.kr

| Metal Catalyst | Reaction Type | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Copper(I) Iodide (CuI) / 1,10-Phenanthroline | Intramolecular Cyclization | ortho-Haloanilides | General method, proceeds via Cu(I)/Cu(III) cycle. | organic-chemistry.org |

| Iron(III) Chloride (FeCl₃) | Oxidative Coupling/Cyclization | Phenol derivatives, Benzoyl aldehyde oximes | Inexpensive catalyst, room temperature reaction. | koreascience.kr |

| Palladium | Aminocarbonylation / Cyclization | Aryl/vinyl bromides, 2-Aminophenols | One-pot procedure, broad substrate scope. | organic-chemistry.org |

| Copper(II) Acetylacetonate | Condensation | 2-Aminophenol, 1H-1,2,3-triazole-4-carbaldehyde | Forms triazole-substituted benzoxazoles. | acs.org |

Green Chemistry Approaches and Sustainable Synthesis Methods

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for benzoxazole synthesis. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. Key strategies include the use of ultrasound or microwave irradiation to accelerate reactions, the employment of water as a solvent, and the development of recyclable catalysts. researchgate.netnih.gov For example, a magnetic nanoparticle-supported ionic liquid (LAIL@MNP) has been used as a recyclable catalyst for the solvent-free, ultrasound-assisted condensation of 2-aminophenols and aldehydes, producing only water as a byproduct. nih.govnih.gov Similarly, catalyst-free amination of 2-mercaptobenzoxazoles on water under microwave irradiation provides an efficient route to 2-aminobenzoxazoles. organic-chemistry.org

Regioselective Synthesis of the 7-Methoxy-2-Amino-1,3-Benzoxazole Moiety

The synthesis of a specific, unsymmetrically substituted benzoxazole such as 7-methoxy-1,3-benzoxazol-2-amine hinges on achieving regiochemical control. This is almost exclusively dictated by the substitution pattern of the starting 2-aminophenol precursor. To obtain the 7-methoxy isomer, one must start with 2-amino-3-methoxyphenol. The relative positions of the amino, hydroxyl, and methoxy (B1213986) groups on the benzene (B151609) ring direct the cyclization to yield the desired product unambiguously.

A common and effective method for introducing the 2-amino group is through cyclization with a cyanating agent. The classical reagent for this transformation is cyanogen (B1215507) bromide (BrCN), which, despite its high toxicity, reacts efficiently with 2-aminophenols in a suitable solvent like methanol (B129727) to form 2-aminobenzoxazoles. nih.govorgsyn.org The reaction proceeds via initial attack of the amino group on the cyanogen bromide, followed by intramolecular cyclization involving the hydroxyl group to close the oxazole ring.

Given the hazardous nature of BrCN, safer alternatives have been developed. One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). organic-chemistry.orgnih.gov In the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), NCTS acts as an effective electrophilic cyanating agent. nih.gov The reaction is initiated by the Lewis acid activating the cyano group of NCTS, which facilitates the nucleophilic attack by the amino group of the 2-amino-3-methoxyphenol. Subsequent intramolecular cyclization and elimination yield this compound. nih.gov This method avoids the use of highly toxic BrCN and offers operational simplicity. nih.gov

| 2-Aminophenol Precursor | Cyanating Agent | Product | Reference |

|---|---|---|---|

| 2-Amino-3-methoxyphenol | Cyanogen Bromide (BrCN) or NCTS/BF₃·Et₂O | This compound | nih.govnih.gov |

| 2-Amino-4-methoxyphenol | Cyanogen Bromide (BrCN) or NCTS/BF₃·Et₂O | 6-Methoxy-1,3-benzoxazol-2-amine | researchgate.netnih.gov |

| 2-Amino-5-methoxyphenol | Cyanogen Bromide (BrCN) or NCTS/BF₃·Et₂O | 5-Methoxy-1,3-benzoxazol-2-amine | nih.gov |

| 2-Aminophenol | Cyanogen Bromide (BrCN) or NCTS/BF₃·Et₂O | 1,3-Benzoxazol-2-amine | nih.gov |

Advanced Derivatization and Functionalization of the Benzoxazole Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of analogues for structure-activity relationship studies. Derivatization can occur at several positions, but modifications of the 2-amino group and C-H functionalization of the benzoxazole ring are most common.

The 2-amino group provides a convenient handle for a variety of transformations. It can be readily acylated with acid chlorides or sulfonylated with sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. nih.gov These reactions allow for the introduction of a wide range of substituents. Furthermore, the amino group can participate in cross-coupling reactions. For instance, Suzuki cross-coupling reactions can be performed on halo-substituted 2-aminobenzoxazoles to introduce new aryl or alkyl groups onto the benzene ring portion of the scaffold. nih.gov

Another advanced strategy is the direct functionalization of C-H bonds. While the C2 position is typically occupied in 2-aminobenzoxazoles, other C-H bonds on the benzene ring can be targeted for modification. More broadly, for benzoxazoles that are unsubstituted at the C2 position, direct C-H functionalization is a powerful, atom-economical strategy to introduce substituents without pre-functionalization. mdpi.com The benzoxazole moiety itself can also serve as a removable directing group to guide C-H alkylation at a position alpha to a secondary amine in a different part of a larger molecule. acs.org

Chemical Modifications of the 2-Amino Group

The 2-amino group of the benzoxazole ring is a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications primarily involve acylation and alkylation reactions to produce amides, sulfonamides, and N-substituted amines.

Acylation Reactions: The 2-amino group can be conveniently acylated to form amide and sulfonamide derivatives. nih.gov This is typically achieved by reacting the 2-aminobenzoxazole with appropriate acylating or sulfonylating agents. These reactions provide a straightforward method for introducing a wide variety of functional groups to the exocyclic nitrogen, altering the compound's steric and electronic properties.

N-Substitution via Smiles Rearrangement: A versatile method for introducing substituents to the 2-amino position is the one-pot amination of benzoxazole-2-thiol. nih.govacs.org This reaction proceeds via an intramolecular Smiles rearrangement. The process is initiated by activating the benzoxazole-2-thiol with chloroacetyl chloride, followed by the addition of a primary or secondary amine. The reaction conditions can be optimized; for instance, using triethylamine (B128534) (Et3N) as a base has been found to be effective. nih.gov This methodology has been successfully applied to a wide range of amines, including aromatic, aliphatic, and alicyclic types. nih.gov

Below is a table summarizing the optimization of reaction conditions for the Smiles rearrangement using cyclohexylamine (B46788) as a representative amine.

Table 1: Optimization of Smiles Rearrangement with Cyclohexylamine Reaction conditions: Benzoxazole-2-thiol (0.16 mmol, 25 mg), cyclohexylamine (0.16 mmol), base, ClCH₂COCl, solvent (1 mL). Conversion estimated from LC–MS traces.

| Entry | Base (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Et₃N (1) | Dioxane | 25 | 0.5 | 95 |

| 2 | Et₃N (1) | THF | 25 | 0.5 | 99 |

| 3 | Et₃N (1) | ACN | 25 | 0.5 | 99 |

| 4 | Et₃N (1) | DCM | 25 | 1 | 99 |

| 5 | DIPEA (1) | THF | 25 | 0.5 | 99 |

| 6 | Pyridine (1) | THF | 25 | 0.5 | 99 |

| 7 | K₂CO₃ (1) | THF | 25 | 1 | 50 |

Data sourced from Šlachtová et al., 2019. nih.gov

Aromatic Substitutions and Fused Heterocyclic Annulations

Beyond modifying the 2-amino group, the benzoxazole core itself can be altered through substitutions on the benzene ring or by building additional fused rings onto the structure.

Aromatic Substitutions: Substituents on the aromatic ring of the benzoxazole nucleus, such as at the 7-position in this compound, are typically introduced at the 2-aminophenol precursor stage. organic-chemistry.orgnih.gov For example, starting with a substituted 2-aminophenol (e.g., 2-amino-3-methoxyphenol) allows for the synthesis of the corresponding substituted benzoxazole. organic-chemistry.org The cyclization reaction tolerates a range of substituents on the 2-aminophenol, including methyl, chloro, bromo, and nitro groups. organic-chemistry.orgnih.gov Direct functionalization of the benzoxazole aromatic ring is less common but can be achieved under specific conditions.

Fused Heterocyclic Annulations: Annulation reactions provide a powerful strategy for constructing complex, polycyclic systems from simpler benzoxazole precursors. A notable example is the N-heterocyclic carbene (NHC)-catalyzed enantioselective dearomatizing annulation of benzoxazoles with α,β-unsaturated aldehydes (enals). rsc.orgrsc.org This reaction constructs a new, fused heterocyclic ring onto the benzoxazole scaffold, breaking the aromaticity of the benzene ring in the process to create highly functionalized, enantioenriched products. rsc.org The reaction has been shown to be compatible with a variety of benzoxazoles, including those with electron-withdrawing groups at the 5-, 6-, or 7-positions. rsc.org

The table below illustrates the scope of this annulation reaction with various substituted benzoxazoles.

Table 2: Enantioselective Dearomatizing Annulation of Benzoxazoles Reaction of benzoxazole derivatives with cinnamaldehyde.

| Benzoxazole Substituent | Position | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| -CO₂Et | 5- | 72 | 98 |

| -CO₂Et | 6- | 78 | 98 |

| -CO₂Et | 7- | 65 | 97 |

| -CN | 5- | 60 | 98 |

| -CN | 6- | 68 | 99 |

| -NO₂ | 5- | 55 | 97 |

Data sourced from Chu et al., 2022. rsc.org

Mechanistic Investigations of Reaction Pathways for Benzoxazole Synthesis and Derivatization

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. Several mechanistic pathways for the formation and derivatization of the benzoxazole ring have been proposed and investigated.

Mechanism of Condensation and Cyclization: The most common synthesis of the 2-substituted benzoxazole core involves the condensation of a 2-aminophenol with a carbonyl compound, such as an aldehyde. acs.orgnih.gov A plausible mechanism for this acid-catalyzed reaction is as follows:

Protonation: The catalyst (e.g., a Brønsted or Lewis acid) activates the aldehyde's carbonyl group. acs.orgnih.gov

Imine Formation: The amino group of the 2-aminophenol performs a nucleophilic attack on the activated carbonyl carbon. This is followed by dehydration to yield a Schiff base or imine intermediate. acs.orgnih.gov

Intramolecular Cyclization: The hydroxyl group of the phenol attacks the imine carbon in an intramolecular fashion, leading to the formation of a non-aromatic cyclized intermediate (a dihydrobenzoxazole derivative). acs.orgnih.gov

Aromatization: The final step is the aromatization of this intermediate, which occurs via oxidation (often by atmospheric oxygen) to form the stable benzoxazole ring system. acs.orgnih.gov

Mechanism of Iodine-Mediated Oxidative Cyclization: An alternative pathway for synthesizing N-phenyl-substituted 2-aminobenzoxazoles involves an iodine-mediated oxidative C-O bond formation. nih.gov A proposed mechanism suggests the following steps:

Iodination: A base-promoted oxidative iodination of an intermediate N,N'-diarylthiourea generates an iodide intermediate.

Cyclization: The base then promotes an intramolecular cyclization of the iodide intermediate, forming the C-O bond and the benzoxazole ring.

Regeneration: Subsequent elimination affords the final N-phenyl-1,3-benzoxazol-2-amine product and regenerates elemental iodine and sulfur. nih.gov

Mechanism of Tf₂O-Promoted Synthesis from Amides: A method using tertiary amides as precursors involves activation with triflic anhydride (Tf₂O). nih.gov The proposed cascade reaction mechanism is:

Amide Activation: Tf₂O activates the carbonyl group of the tertiary amide, forming a highly reactive intermediate.

Nucleophilic Addition: The 2-aminophenol acts as a nucleophile, attacking the activated amide.

Intramolecular Cyclization and Elimination: This is followed by an intramolecular cyclization and subsequent elimination to yield the 2-substituted benzoxazole. This method is versatile and can be extended to synthesize 2-substituted benzothiazoles by using a 2-aminothiophenol (B119425) instead. nih.gov

Computational and Theoretical Chemistry Studies on Benzoxazole Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. These methods allow for the detailed investigation of electronic structure, which in turn governs a compound's reactivity and potential for intermolecular interactions.

Furthermore, DFT is used to calculate various electronic properties that dictate the reactivity of a molecule. researchgate.net These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP map, for instance, is a valuable tool for visualizing the electrostatic potential on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is vital for predicting how a molecule will be recognized by and interact with other molecules. researchgate.net

A theoretical study on benzoxazole (B165842) and its 2-phenyl and 2-(p-tolyl) derivatives using DFT at the B3LYP/6-31+G(d,p) level of theory has provided detailed information on their structural, geometric, and electronic properties. researchgate.net Such studies form the basis for understanding more complex substituted benzoxazoles.

| Computational Method | Applications to Benzoxazole Derivatives | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, vibrational frequency calculation, molecular electrostatic potential (MEP) mapping. researchgate.netresearchgate.netsemanticscholar.org | Provides optimized molecular structures, electron distribution, and prediction of reactive sites. researchgate.netresearchgate.net |

This table presents a summary of the applications of Density Functional Theory in the study of benzoxazole derivatives.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. semanticscholar.orgnih.gov

A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In the context of drug design, the HOMO-LUMO gap can be a useful descriptor for predicting the bioactivity of a compound. semanticscholar.org For benzoxazole derivatives, FMO analysis has been employed to understand their reactivity and potential as anticancer agents and inhibitors of various enzymes. nih.govnih.gov For example, a study on antitumor benzothiazoles, a related class of compounds, used FMO analysis to predict their bioactivation by cytochrome P450 enzymes. nih.gov

DFT calculations are commonly used to determine the HOMO and LUMO energies of benzoxazole derivatives. semanticscholar.orgnih.gov A study on biologically active benzoxazole derivatives calculated the HOMO-LUMO energy gaps for three different compounds using the B3LYP method with various basis sets, revealing differences in their chemical reactivity. semanticscholar.org

| Compound | Basis Set | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |

| Compound 1 (C17H17NO2) | 6-31G(d) | -5.78 | -1.41 | 4.37 | semanticscholar.org |

| Compound 2 (C21H19NO3) | 6-31G(d) | -5.59 | -1.80 | 3.79 | semanticscholar.org |

| Compound 3 (C17H16ClNO2) | 6-31G*(d) | -6.04 | -1.71 | 4.33 | semanticscholar.org |

This table provides representative HOMO, LUMO, and HOMO-LUMO gap energies for three benzoxazole derivatives as calculated by DFT, illustrating the application of FMO analysis. semanticscholar.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (protein). nih.govresearchgate.net These methods are central to modern drug discovery and development, enabling the identification of potential drug targets and the optimization of lead compounds. semanticscholar.org

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This process generates a binding score that estimates the strength of the interaction, often expressed in terms of binding energy (e.g., kcal/mol). semanticscholar.orgnih.gov Beyond the binding score, docking studies provide a detailed profile of the ligand-protein interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov

Numerous studies have utilized molecular docking to investigate the interaction of benzoxazole derivatives with a wide range of protein targets, including enzymes and receptors implicated in various diseases. nih.govbohrium.comnih.gov For instance, benzoxazole derivatives have been docked into the active sites of cyclooxygenase-2 (COX-2) to explore their potential as anti-inflammatory agents, and into the ATP binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to assess their anticancer activity. nih.govbohrium.comnih.gov These studies have successfully identified key amino acid residues that are crucial for the binding of benzoxazole ligands. nih.govnih.gov

A study on novel benzoxazole-benzamide conjugates as VEGFR-2 inhibitors revealed that the most active compounds exhibited excellent docking scores, comparable to the reference inhibitor sorafenib. nih.gov The interactions observed in the docking poses provided a rationale for the observed biological activity. nih.gov

Molecular docking is not only used to understand the interactions of known inhibitors but also to predict potential molecular targets for novel compounds. nih.govnih.gov By docking a library of compounds against a panel of protein structures, researchers can identify potential "hits" for a specific target. hep.com.cn Furthermore, these simulations predict the binding mode of the ligand, which describes its specific orientation and conformation within the protein's binding site. nih.gov

For benzoxazole derivatives, molecular docking has been instrumental in predicting their inhibitory activity against various targets. For example, docking studies have suggested that certain 2-substituted benzoxazoles may exert their antibacterial effects through the inhibition of DNA gyrase. nih.gov In another study, the docking of 2,5-disubstituted-benzoxazole derivatives into the active site of acetylcholinesterase (AChE) helped to elucidate their potential as inhibitors of this enzyme, which is relevant for the treatment of Alzheimer's disease. nih.gov The predicted binding modes often show that the benzoxazole scaffold can form key hydrogen bonds and hydrophobic interactions within the active site of the target protein. nih.govnih.gov

| Benzoxazole Derivative | Protein Target | Predicted Binding Affinity (Docking Score) | Key Interacting Residues | Reference |

| Benzoxazole-benzamide conjugate | VEGFR-2 | -8.45 kcal/mol | Cys919, Glu885, Asp1046 | nih.gov |

| 2,5-disubstituted-benzoxazole | Acetylcholinesterase (AChE) | Not specified | Not specified | nih.gov |

| 2-substituted benzoxazole | DNA Gyrase | Not specified | Not specified | nih.gov |

| Substituted-N-(3,4-dimethoxyphenyl)-benzoxazole | COX-2 | Not specified | Not specified | uky.edu |

This table showcases examples of molecular docking studies performed on benzoxazole derivatives, highlighting their predicted protein targets and binding affinities.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 7-METHOXY-1,3-BENZOXAZOL-2-AMINE by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The methoxy group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons (NH₂) would also likely present as a broad singlet, with its chemical shift being solvent and concentration-dependent. While specific experimental data for this exact compound is scarce in publicly available literature, data from structurally similar compounds, such as N-butyl-N-methylbenzoxazole-2-amine, show aromatic protons in the range of 6.9-7.4 ppm. amazonaws.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbon atoms of the benzoxazole (B165842) core, the methoxy carbon, and the carbons of the aromatic ring. The carbon atom attached to the oxygen (C-7a) and the carbon of the oxazole (B20620) ring (C-2) would appear at characteristic downfield shifts. Based on data for related benzoxazole derivatives, the aromatic carbons typically resonate in the region of 108-149 ppm. amazonaws.com The methoxy carbon would be expected to appear around 55-60 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY spectra would reveal the coupling relationships between neighboring protons, aiding in the assignment of the aromatic signals. HSQC would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H connectivity information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general knowledge of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | ~6.8 - 7.2 | - |

| H5 | ~6.7 - 7.1 | - |

| H6 | ~6.9 - 7.3 | - |

| OCH₃ | ~3.9 | ~56 |

| NH₂ | Broad, variable | - |

| C2 | - | ~160 - 165 |

| C3a | - | ~140 - 145 |

| C4 | - | ~110 - 115 |

| C5 | - | ~115 - 120 |

| C6 | - | ~118 - 123 |

| C7 | - | ~145 - 150 |

| C7a | - | ~148 - 152 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would provide further structural information. For instance, the loss of a methyl radical (•CH₃) from the methoxy group or the cleavage of the amine group could lead to characteristic fragment ions. Predicted collision cross-section values for adducts of a related isomer, 7-methoxy-1H-1,3-benzodiazol-2-amine, suggest potential fragmentation pathways. uni.lu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. This is crucial for confirming the identity of this compound and distinguishing it from isomers with the same nominal mass. For example, HRMS could differentiate it from other methoxy-aminobenzoxazole isomers.

Table 2: Predicted Mass Spectrometry Data for this compound Note: These are predicted values. Actual experimental values may show slight variations.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 165.0658 | Protonated molecular ion |

| [M+Na]⁺ | 187.0478 | Sodium adduct |

| [M]⁺ | 164.0586 | Molecular ion |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methoxy group will be observed in the 2950-2850 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds of the aromatic ring are expected in the 1650-1450 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O stretching of the ether linkage in the methoxy group and the oxazole ring will likely produce strong bands in the 1300-1000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound Note: These are general ranges and the exact positions may vary.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | ~3400 | Medium |

| N-H Stretch (symmetric) | ~3300 | Medium |

| Aromatic C-H Stretch | >3000 | Variable |

| Aliphatic C-H Stretch (OCH₃) | 2950-2850 | Medium |

| C=N Stretch | 1650-1590 | Medium to Strong |

| Aromatic C=C Stretch | 1600-1450 | Variable |

| C-O Stretch (Aryl Ether) | 1275-1200 | Strong |

| C-O Stretch (Oxazole) | 1070-1020 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the benzoxazole chromophore. The presence of the methoxy and amino groups, which are auxochromes, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzoxazole. Studies on related 2-(2'-hydroxyphenyl)benzoxazole derivatives show maximum absorption wavelengths (λmax) in the range of 336 to 374 nm. scielo.brresearchgate.net The exact position of the absorption maxima will be influenced by the solvent polarity.

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions and to get a preliminary assessment of purity. The choice of eluent system (a mixture of polar and non-polar solvents) is critical for achieving good separation. For benzoxazole derivatives, mixtures of hexane (B92381) and ethyl acetate (B1210297) are often employed. amazonaws.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), would be suitable for analyzing the purity of this compound. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying impurities and by-products in a sample. As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer, which provides mass information for each separated component. This is a common method for the analysis of benzoxazole derivatives. nih.gov

Applications in Materials Science and Interdisciplinary Research

Luminescent Properties and Fluorescent Probes

Benzoxazole (B165842) derivatives are key components in the development of fluorescent probes for detecting various analytes, including metal ions. For instance, a rhodamine-based probe functionalized with 2-aminobenzoxazole (B146116) has been developed for the reversible detection of Fe³⁺ ions. This probe exhibits a strong fluorescence emission and a visible color change upon coordination with Fe³⁺, making it a promising candidate for mapping iron in biological systems. rsc.org Similarly, a fluorescent sensor based on 2-(2'-aminophenyl)benzoxazole has shown high sensitivity and selectivity for Zn²⁺ ions in aqueous solutions, with a 25-fold increase in fluorescence upon binding to zinc. nih.gov

The development of fluorescent probes often relies on the "receptor-spacer-fluorophore" model, where the benzoxazole moiety acts as the fluorophore. The emission properties of these probes can be modulated by the interaction of the receptor with the target analyte.

Furthermore, benzoxazole derivatives are investigated as fluorescent DNA probes, offering a potentially safer alternative to mutagenic dyes. periodikos.com.br Their ability to intercalate with DNA can lead to enhanced fluorescence emission, a property that is highly valuable in molecular biology and diagnostics. periodikos.com.br The environment-sensitive emission of some benzoxazole derivatives makes them suitable for studying molecular interactions. periodikos.com.br

The general photophysical properties of benzoxazole derivatives, such as their absorption and emission maxima, are influenced by their chemical structure. For example, some benzothiazole (B30560) derivatives, which are structurally similar to benzoxazoles, exhibit emissions from the blue-violet to the orange region of the spectrum, making them suitable for applications in white light-emitting devices. researchgate.net

Table 1: Examples of Benzoxazole-Based Fluorescent Probes and Their Properties

| Probe Type | Target Analyte | Observed Change | Potential Application |

| Rhodamine-based 2-aminobenzoxazole | Fe³⁺ | Strong fluorescence emission and color change. rsc.org | Intracellular imaging of iron. rsc.org |

| 2-(2'-aminophenyl)benzoxazole-based | Zn²⁺ | 25-fold fluorescence enhancement. nih.gov | Detection of zinc in aqueous solutions. nih.gov |

| Benzoxazole derivatives | DNA | Enhanced fluorescence emission upon binding. periodikos.com.br | Fluorescent DNA probes. periodikos.com.br |

Phytochemistry and Natural Product Research (e.g., Benzoxazinoids in Plants)

While the initial search for the natural occurrence of 7-methoxy-1,3-benzoxazol-2-amine did not yield direct results, the broader benzoxazole and benzoxazinoid families are significant in phytochemistry. It is important to distinguish between benzoxazoles and benzoxazinoids, as they are distinct classes of compounds. Benzoxazinoids, which possess a 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton, are well-documented defense compounds in various plants, particularly in the grass family (Poaceae). researchgate.net

Benzoxazole derivatives, on the other hand, have also been isolated from natural sources. rsc.org These naturally occurring benzoxazoles exhibit a range of biological activities. rsc.orgwikipedia.org The benzoxazole scaffold is found in several natural products with applications in medicine and agriculture. rsc.orgmdpi.com

Research into the antifungal properties of synthetic 2-aminobenzoxazole derivatives against phytopathogenic fungi has shown promising results. nih.gov Several synthesized compounds exhibited excellent and broad-spectrum antifungal activities, suggesting the potential for developing new agricultural fungicides based on the 2-aminobenzoxazole structure. nih.gov

The study of benzoxazole and benzothiazole derivatives in agrochemical research has gained momentum, with applications as antibacterial, antiviral, and herbicidal agents. mdpi.com The stable and modifiable structure of the benzoxazole ring makes it an attractive scaffold for the discovery of new agrochemicals. mdpi.com

Although this compound has not been specifically identified as a natural product in the reviewed literature, the presence of the core benzoxazole structure in various natural compounds and the significant biological activities of its derivatives highlight the importance of this chemical class in natural product research.

Table 2: Examples of Naturally Occurring or Biologically Active Benzoxazole and Benzoxazinoid Derivatives

| Compound Class | Example | Source/Application | Biological Activity/Function |

| Benzoxazole Derivative | Flunoxaprofen (B1672895) | Pharmaceutical | Anti-inflammatory. wikipedia.org |

| Benzoxazole Derivative | Tafamidis | Pharmaceutical | Treats transthyretin amyloidosis. wikipedia.org |

| Benzoxazinoid | DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) | Plants (e.g., maize, wheat) | Defense against herbivores and pathogens. researchgate.net |

| Synthetic 2-Aminobenzoxazole | Various derivatives | Agrochemical Research | Antifungal activity against phytopathogenic fungi. nih.gov |

Future Research Directions and Unaddressed Avenues in Benzoxazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-aminobenzoxazoles has traditionally relied on methods that often involve harsh conditions or toxic reagents. Future research on 7-methoxy-1,3-benzoxazol-2-amine should prioritize the development of novel and sustainable synthetic routes. Drawing inspiration from recent advancements in benzoxazole (B165842) synthesis, several promising strategies can be envisioned.

One key area of exploration is the adoption of green chemistry principles . This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, methods employing water as a solvent or utilizing solvent-free sonication have shown promise in the synthesis of benzoxazole derivatives and could be adapted for the target molecule. www.gov.uk The use of recyclable catalysts, such as magnetic nanoparticles functionalized with ionic liquids, also presents a sustainable approach to synthesis.

Furthermore, the development of one-pot multicomponent reactions would offer an efficient and atom-economical route to this compound and its derivatives. These reactions, where multiple starting materials are combined in a single step to form a complex product, can significantly reduce waste and simplify purification processes.

Another avenue for investigation is the use of flow chemistry . This technology allows for continuous production with precise control over reaction parameters, leading to improved yields, safety, and scalability. Applying flow chemistry to the synthesis of this compound could streamline its production for further biological evaluation.

Finally, exploring biocatalysis using enzymes to catalyze key steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Discovery of New Biological Targets and Therapeutic Applications

The 2-aminobenzoxazole (B146116) core is associated with a diverse range of pharmacological activities, suggesting that this compound could interact with various biological targets. Future research should focus on a broad-based screening approach to identify novel therapeutic applications for this compound.

Based on the known activities of related compounds, several areas warrant investigation. 2-Aminobenzoxazoles have been identified as potent enzyme inhibitors , targeting proteases, kinases, and other key enzymes involved in disease pathways. nih.govnih.gov Therefore, screening this compound against a panel of clinically relevant enzymes could uncover novel inhibitory activities. For example, its potential as an inhibitor of Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2), a target for autoimmune diseases, could be explored. nih.gov

Moreover, the benzoxazole scaffold is present in compounds that act as receptor antagonists or agonists . Investigating the interaction of this compound with various G-protein coupled receptors (GPCRs) and ion channels could lead to the discovery of new therapeutic agents for neurological disorders, inflammation, or metabolic diseases. For instance, some benzoxazole derivatives have shown activity as melatonin (B1676174) receptor agonists. nih.gov

Given the prevalence of cancer and infectious diseases, a crucial research direction would be to evaluate the anticancer and antimicrobial properties of this compound. Many benzoxazole derivatives have demonstrated significant activity against various cancer cell lines and a broad spectrum of bacteria and fungi. nih.gov The presence of the methoxy (B1213986) group, in particular, has been associated with enhanced anticancer activity in some benzoxazole derivatives. nih.gov

Integration of Advanced Computational and Experimental Approaches for Drug Design

To accelerate the discovery and optimization of drug candidates based on the this compound scaffold, a synergistic approach combining computational and experimental methods is essential.

In silico drug design techniques can play a pivotal role in the initial stages of research. Molecular docking studies can be employed to predict the binding affinity of this compound to the active sites of various biological targets. tandfonline.com This can help in prioritizing which targets to investigate experimentally. Furthermore, quantitative structure-activity relationship (QSAR) and 3D-QSAR studies can be used to build predictive models that correlate the structural features of benzoxazole derivatives with their biological activities. tandfonline.com These models can then guide the design of new derivatives with improved potency and selectivity.

These computational predictions must be validated through rigorous experimental approaches . High-throughput screening (HTS) can be utilized to rapidly assess the activity of this compound and its analogs against a large number of biological targets. Once a lead compound is identified, traditional medicinal chemistry approaches, such as the synthesis and biological evaluation of a focused library of derivatives, can be used to optimize its properties. This iterative cycle of design, synthesis, and testing is a powerful strategy for efficient drug development.

Exploration of Structure-Activity Relationships in Underexplored Biological Systems

A critical aspect of future research will be to elucidate the structure-activity relationships (SAR) of this compound and its derivatives. Understanding how modifications to the chemical structure affect biological activity is fundamental to designing more effective and safer drugs.

The position and nature of substituents on the benzoxazole ring are known to significantly influence biological activity. The presence of a methoxy group at the 7-position is a key feature of the target compound. Studies on other benzoxazoles have shown that methoxy groups can impact activity, sometimes enhancing it. nih.govnih.gov A systematic exploration of the effect of the methoxy group's position and number on the benzene (B151609) ring would be a valuable SAR study.

The 2-amino group is another crucial functional group. This group can participate in hydrogen bonding interactions with biological targets and can be a site for further chemical modification to modulate activity, selectivity, and pharmacokinetic properties. nih.gov Investigating the effect of substituting the amine with different functional groups will be a key area of SAR exploration.

Furthermore, it is important to explore the SAR of these compounds in underexplored biological systems . While much is known about the activity of benzoxazoles against common targets, their potential in novel or less-studied pathways remains largely untapped. For example, their role in modulating the gut microbiome or their potential as probes for chemical biology are exciting avenues for future investigation.

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs in a variety of assays, a comprehensive SAR profile can be established. This knowledge will be invaluable for the rational design of new therapeutic agents with improved efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for preparing 7-Methoxy-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the benzoxazole core and substituent positions. For example, HMBC correlations in NMR can resolve connectivity between methoxy groups and aromatic protons, as demonstrated in structurally related dihydroisobenzofuran derivatives . Mass spectrometry (HR-MS) and X-ray crystallography further validate molecular formulas and stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data or synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions or purification methods. For instance, phosphorus oxychloride-mediated chlorination in tetrahydroacridine synthesis achieves quantitative yields but requires strict anhydrous conditions . Researchers should cross-validate spectral data (e.g., comparing H NMR shifts of methoxy groups in different solvents) and optimize purification techniques (e.g., flash chromatography with CHCl/MeOH gradients) . Iterative refinement of synthetic protocols is critical .

Q. How can derivatization strategies enhance the detection and quantification of this compound in complex matrices?

Q. What role does the methoxy group play in the reactivity and stability of this compound under acidic or basic conditions?

- Methodological Answer : The methoxy group at the 7-position enhances electron density in the benzoxazole ring, influencing both stability and reactivity. Under acidic conditions, protonation of the oxazole nitrogen may occur, while basic conditions can deprotonate the amine group. Stability studies in analogous compounds (e.g., 7-methoxy-1,3-dihydroisobenzofuran) show resistance to hydrolysis at neutral pH but susceptibility to strong acids/bases . Computational modeling (e.g., DFT) can predict pKa values and degradation pathways.

Q. How can researchers optimize the synthesis of this compound derivatives for scalability while minimizing side reactions?

- Methodological Answer : Scalability requires balancing reaction time, catalyst load, and solvent volume. For example, replacing toluene with DMSO in alkylation reactions improves solubility of hydrophobic intermediates . Additionally, one-pot strategies (e.g., sequential condensation and cyclization) reduce purification steps. Monitoring reaction progress via TLC or inline IR spectroscopy helps identify side products early .

Contradiction Analysis

Q. Why do different studies report varying bioactivity profiles for this compound analogs?

- Methodological Answer : Bioactivity discrepancies often stem from structural modifications (e.g., substituent position or chain length) or assay conditions. For instance, thiourea derivatives of tetrahydroacridines show enhanced antiviral activity compared to unmodified amines, highlighting the impact of functional groups . Researchers should standardize assays (e.g., cell lines, incubation times) and employ structure-activity relationship (SAR) studies to isolate critical pharmacophores.

Key Research Gaps

- Synthetic : Limited data on enantioselective synthesis of chiral benzoxazole derivatives.

- Analytical : Need for standardized derivatization protocols for LC-MS quantification.

- Mechanistic : Detailed kinetic studies on benzoxazole ring formation under varying conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.